
Loxoribine
Descripción general
Descripción
La loxoribina es un análogo sintético de la guanosina conocido por sus potentes propiedades inmunoestimulantes. Se reconoce principalmente como un agonista selectivo para el receptor tipo Toll 7 (TLR7), que desempeña un papel crucial en la respuesta inmunitaria antiviral
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La loxoribina se sintetiza mediante la derivatización de la guanosina en las posiciones N7 y C8. La síntesis implica los siguientes pasos:
Material de partida: Guanosina.
Derivatización: La guanosina se deriva en las posiciones N7 y C8 para formar loxoribina.
Purificación: El compuesto se purifica para lograr una pureza de ≥95% utilizando cromatografía líquida de ultra alto rendimiento (UHPLC).
Métodos de Producción Industrial
La producción industrial de loxoribina implica la síntesis a gran escala utilizando técnicas de derivatización similares. El compuesto se produce típicamente como un sólido blanco a blanquecino y se almacena a 4 °C para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
La loxoribina sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la loxoribina.
Sustitución: Las reacciones de sustitución pueden ocurrir en las posiciones derivatizadas.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio.
Sustitución: Reacciones de sustitución nucleofílica utilizando reactivos como la azida de sodio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen análogos modificados de la guanosina con grupos funcionales alterados, que pueden mejorar o modificar aún más la actividad biológica de la loxoribina .
Aplicaciones Científicas De Investigación
Immunological Applications
Mechanism of Action:
Loxoribine activates TLR7, which plays a crucial role in the innate immune response. This activation leads to the stimulation of dendritic cells and the subsequent production of various cytokines, enhancing immune responses.
Case Study: Human Monocyte-Derived Dendritic Cells
In a study examining the effects of this compound on human monocyte-derived dendritic cells (MoDCs), it was found that this compound significantly stimulated their differentiation and maturation. Specifically, it up-regulated TLR7 expression and enhanced the production of cytokines such as IL-12, IL-23, IL-27, and IL-10. The study demonstrated that this compound-treated MoDCs had a greater ability to stimulate allogeneic CD4+ T cells, promoting Th1 and Th17 polarization .
Cytokines Produced | Control MoDCs | This compound-Treated MoDCs |
---|---|---|
IL-12 | Low | High |
IL-23 | Low | High |
IL-27 | Low | High |
IL-10 | Low | High |
Oncological Applications
Tumor Metastasis Inhibition:
this compound has shown promise in inhibiting tumor metastasis in various cancer models. In a study involving B16 melanoma lung tumor metastasis in mice, this compound administration resulted in significant inhibition of tumor spread. Mice receiving multiple doses of this compound exhibited up to 96% reduction in metastasis compared to control groups .
Combination Therapy:
this compound has been evaluated for its potential as an adjuvant in cancer immunotherapy. When combined with interleukin-2 (IL-2), it enhanced the cytotoxic effects against tumors more effectively than either agent alone. This suggests that this compound may serve as an immunomodulator to boost anti-tumor immunity .
Treatment Regimen | Tumor Metastasis Reduction |
---|---|
Control | 0% |
This compound Alone | Moderate Reduction |
This compound + IL-2 | Significant Reduction |
Enhanced Natural Killer Cell Activity
Research indicates that this compound enhances natural killer (NK) cell activity both in vitro and in vivo. A study demonstrated that this compound treatment led to increased NK cell proliferation and cytokine production across various mouse strains, highlighting its potential as an immunotherapeutic agent .
Mouse Strain | NK Cell Activity Enhancement |
---|---|
C3H | High |
C57BL/6 | Intermediate |
SJL | Low |
Cytotoxic Effects on Cancer Cell Lines
This compound has also been investigated for its direct cytotoxic effects on various cancer cell lines. For example, it inhibited the growth of TRAMP-C2 cells, a prostate cancer model, demonstrating its potential application in targeted cancer therapies .
Mecanismo De Acción
La loxoribina ejerce sus efectos al activar específicamente el receptor tipo Toll 7 (TLR7). Esta activación requiere la maduración endosómica y conduce a la estimulación del sistema inmunitario innato . Los objetivos moleculares y las vías implicadas incluyen:
Activación de TLR7: La loxoribina se une a TLR7, desencadenando una cascada de señalización.
Vía Dependiente de MyD88: La activación de TLR7 conduce al reclutamiento de la proteína adaptadora MyD88, que activa aún más las moléculas de señalización aguas abajo.
Producción de Citocinas: Esta cascada de señalización da como resultado la producción de citocinas proinflamatorias e interferones tipo I, lo que mejora la respuesta inmunitaria.
Comparación Con Compuestos Similares
La loxoribina se compara con otros agonistas de TLR7, destacando su singularidad:
Imiquimod: Otro ligando específico de TLR7 con propiedades antivirales y antitumorales.
Resiquimod: Un agonista de TLR7/8 con efectos inmunoestimulantes más amplios.
Isatoribina: Similar a la loxoribina pero con diferentes modificaciones estructurales.
Lista de Compuestos Similares
- Imiquimod
- Resiquimod
- CL097
- CL075
- Bromopirona
- Tilorona
- Isatoribina
La especificidad de la loxoribina para TLR7 y sus potentes propiedades inmunoestimulantes la convierten en un compuesto único y valioso en la investigación científica y en posibles aplicaciones terapéuticas.
Actividad Biológica
Loxoribine, chemically known as 7-allyl-8-oxoguanosine, is a guanosine analog recognized for its potent immunomodulatory properties. As a selective agonist of Toll-like receptor 7 (TLR7), this compound has garnered attention for its ability to stimulate various immune responses, particularly in the context of cancer therapy and infectious diseases.
This compound activates the innate immune system primarily through TLR7, leading to the stimulation of immune cells such as natural killer (NK) cells and dendritic cells (DCs). This activation is crucial for enhancing both innate and adaptive immune responses.
- TLR7 Activation : this compound specifically binds to TLR7, triggering MyD88-dependent signaling pathways that result in the production of various cytokines and chemokines .
- Cytokine Production : Upon stimulation with this compound, human monocyte-derived dendritic cells (MoDCs) show increased expression of surface markers (CD40, CD80, CD83) and produce significant amounts of IL-12, IL-23, IL-27, and IL-10 .
Immune Cell Activation
- Natural Killer Cells : this compound enhances NK cell activity in both murine models and human subjects. Studies indicate that this compound treatment leads to increased NK cell cytotoxicity and proliferation, which is critical for antitumor immunity .
- Dendritic Cells : In MoDCs, this compound promotes differentiation and maturation, enhancing their ability to present antigens and stimulate T-cell responses. This results in a stronger Th1 and Th17 polarization, essential for effective immune responses against tumors .
Antitumor Effects
This compound has demonstrated significant antitumor activity in preclinical studies:
- Tumor Metastasis Inhibition : In models using B16 melanoma, this compound administration resulted in up to 96% inhibition of tumor metastasis when administered in multiple doses .
- Combination Therapy : When combined with interleukin-2 (IL-2), this compound exhibited enhanced efficacy in reducing tumor burden compared to either agent alone .
Study on NK Cell Activity Enhancement
A study highlighted the differential enhancement of NK cell activity across various murine strains following this compound treatment. SCID mice showed marked NK cell activation, whereas other strains exhibited varying degrees of response based on their genetic backgrounds. This variability underscores the importance of genetic factors in immune responsiveness to this compound .
Clinical Implications
Research indicates that this compound may serve as an effective adjuvant in cancer immunotherapy. For instance, patients receiving this compound alongside tumor vaccines demonstrated improved outcomes compared to those receiving vaccines alone .
Data Summary
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRFBBZFHHYGT-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046748 | |
Record name | Loxoribine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121288-39-9 | |
Record name | Loxoribine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121288-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loxoribine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121288399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxoribine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOXORIBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CAS0V66OI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.